Butanimidoyl chloride, N-((chloroacetyl)oxy)
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Overview
Description
Butanimidoyl chloride, N-((chloroacetyl)oxy) is a chemical compound with the molecular formula C6H9Cl2NO2. It contains a total of 20 atoms: 9 hydrogen atoms, 6 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, and 2 chlorine atoms . This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of Butanimidoyl chloride, N-((chloroacetyl)oxy) typically involves the reaction of butanimidoyl chloride with chloroacetyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be performed in a phosphate buffer, which helps in maintaining the reaction conditions . Industrial production methods often involve the use of acid chlorides and anhydrides for the acetylation of amines .
Chemical Reactions Analysis
Butanimidoyl chloride, N-((chloroacetyl)oxy) undergoes various chemical reactions, including:
Substitution Reactions: It can react with amines to form amides.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as amines and alcohols.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include chloroacetyl chloride, amines, and bases like pyridine. The major products formed from these reactions are amides and heterocyclic compounds .
Scientific Research Applications
Butanimidoyl chloride, N-((chloroacetyl)oxy) has several applications in scientific research:
Mechanism of Action
The mechanism of action of Butanimidoyl chloride, N-((chloroacetyl)oxy) involves its high reactivity towards nucleophiles. The chloroacetyl group is highly electrophilic, making it susceptible to nucleophilic attack by amines and alcohols. This leads to the formation of amides and esters, respectively . The compound can also undergo intramolecular reactions to form cyclic structures .
Comparison with Similar Compounds
Butanimidoyl chloride, N-((chloroacetyl)oxy) can be compared with other similar compounds, such as:
Chloroacetyl chloride: This compound is similar in reactivity but is less explored compared to Butanimidoyl chloride, N-((chloroacetyl)oxy).
The uniqueness of Butanimidoyl chloride, N-((chloroacetyl)oxy) lies in its ability to form stable amides and its potential for further functional modifications .
Properties
CAS No. |
126794-90-9 |
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Molecular Formula |
C6H9Cl2NO2 |
Molecular Weight |
198.04 g/mol |
IUPAC Name |
[(Z)-1-chlorobutylideneamino] 2-chloroacetate |
InChI |
InChI=1S/C6H9Cl2NO2/c1-2-3-5(8)9-11-6(10)4-7/h2-4H2,1H3/b9-5- |
InChI Key |
YXRXMJJXJDKNBL-UITAMQMPSA-N |
Isomeric SMILES |
CCC/C(=N/OC(=O)CCl)/Cl |
Canonical SMILES |
CCCC(=NOC(=O)CCl)Cl |
Origin of Product |
United States |
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